Bis(p-heptyloxybenzylidene) p-Phenylenediamine
Overview
Description
Bis(p-heptyloxybenzylidene) p-Phenylenediamine is an organic compound with the molecular formula C34H44N2O2. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of two p-heptyloxybenzylidene groups attached to a p-phenylenediamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-heptyloxybenzylidene) p-Phenylenediamine typically involves the condensation reaction between p-heptyloxybenzaldehyde and p-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(p-heptyloxybenzylidene) p-Phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of p-heptyloxybenzaldehyde and p-phenylenediamine.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Bis(p-heptyloxybenzylidene) p-Phenylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(p-heptyloxybenzylidene) p-Phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Bis(p-methoxybenzylidene) p-Phenylenediamine
- Bis(p-ethoxybenzylidene) p-Phenylenediamine
- Bis(p-butoxybenzylidene) p-Phenylenediamine
Uniqueness
Bis(p-heptyloxybenzylidene) p-Phenylenediamine is unique due to the presence of heptyloxy groups, which impart distinct hydrophobic properties and influence its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are crucial.
Properties
IUPAC Name |
1-(4-heptoxyphenyl)-N-[4-[(4-heptoxyphenyl)methylideneamino]phenyl]methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N2O2/c1-3-5-7-9-11-25-37-33-21-13-29(14-22-33)27-35-31-17-19-32(20-18-31)36-28-30-15-23-34(24-16-30)38-26-12-10-8-6-4-2/h13-24,27-28H,3-12,25-26H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYMJESEMBZVIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348344 | |
Record name | Bis(p-heptyloxybenzylidene) p-Phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97139-97-4, 24679-01-4 | |
Record name | Bis(p-heptyloxybenzylidene) p-Phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(4-heptyloxybenzylidene)-1,4-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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